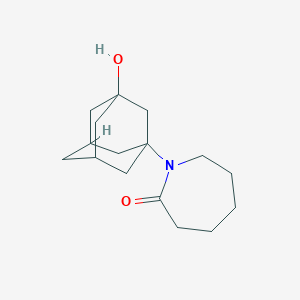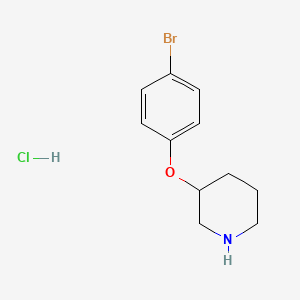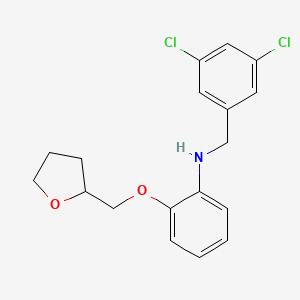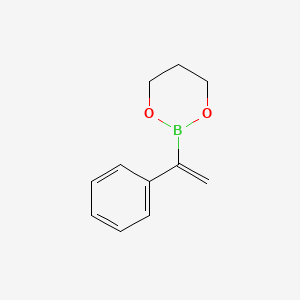
2-(1-Phenylvinyl)-1,3,2-dioxaborinane
Overview
Description
“2-(1-Phenylvinyl)-1,3,2-dioxaborinane” is a chemical compound with the CAS Number: 415727-02-5 . Its molecular formula is C11H13BO2 and it has a molecular weight of 188.03 g/mol . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of “2-(1-Phenylvinyl)-1,3,2-dioxaborinane” involves glycosylation methods . Glycosyl ortho-(1-phenylvinyl)benzoates are used as donors in this process . This glycosylation protocol enjoys various features, including readily prepared and stable donors, cheap and readily available promoters, mild reaction conditions, good to excellent yields, and broad substrate scopes .
Molecular Structure Analysis
The InChI of “2-(1-Phenylvinyl)-1,3,2-dioxaborinane” is InChI=1S/C11H13BO2/c1-10(11-6-3-2-4-7-11)12-13-8-5-9-14-12/h2-4,6-7H,1,5,8-9H2 . Its Canonical SMILES is B1(OCCCO1)C(=C)C2=CC=CC=C2 .
Chemical Reactions Analysis
The chemical reactions involving “2-(1-Phenylvinyl)-1,3,2-dioxaborinane” are primarily glycosylation reactions . These reactions are highly efficient and versatile, capable of synthesizing both O-glycosides and nucleosides .
Physical And Chemical Properties Analysis
“2-(1-Phenylvinyl)-1,3,2-dioxaborinane” has a molecular weight of 188.03 g/mol . It has 0 hydrogen bond donor count and 2 hydrogen bond acceptor count . The compound has 2 rotatable bonds . Its exact mass and monoisotopic mass are 188.1008598 g/mol . The topological polar surface area is 18.5 Ų . It has 14 heavy atoms and its complexity is 194 .
Scientific Research Applications
Synthesis of Boronic Esters
2-(1-Phenylvinyl)-1,3,2-dioxaborinane: is commonly used in the synthesis of boronic esters, which are crucial intermediates in organic synthesis. The compound acts as a precursor for the formation of C-C bonds in Suzuki-Miyaura cross-coupling reactions . This application is significant in the pharmaceutical industry for the creation of complex molecules.
Development of Organic Light-Emitting Diodes (OLEDs)
The compound’s ability to donate electrons makes it valuable in the development of OLEDs. Its incorporation into polymers can lead to materials that emit light when an electric current is applied, which is essential for the creation of displays and lighting .
Drug Discovery and Design
In medicinal chemistry, 2-(1-Phenylvinyl)-1,3,2-dioxaborinane is used to create molecular frameworks that can interact with biological targets. It’s particularly useful in the design of enzyme inhibitors and receptor ligands, contributing to the discovery of new drugs .
Catalysis
This compound serves as a ligand in catalytic systems, particularly in transition metal catalysis. It can enhance the efficiency and selectivity of chemical reactions, which is beneficial for industrial processes and environmental applications .
Material Science
Due to its structural properties, 2-(1-Phenylvinyl)-1,3,2-dioxaborinane is explored in material science for the creation of novel materials with specific mechanical and chemical properties. It’s used in the synthesis of polymers and coatings that require a certain degree of stability and durability .
Analytical Chemistry
In analytical chemistry, the compound is utilized as a reagent for the detection and quantification of various substances. Its reactivity with different chemical groups allows for the development of colorimetric and fluorometric assays .
Mechanism of Action
Target of Action
Similar compounds, such as boronic esters, are known to be valuable building blocks in organic synthesis .
Mode of Action
It’s known that similar compounds, like boronic esters, undergo catalytic protodeboronation, a process involving a radical approach . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .
Biochemical Pathways
Boronic esters, which are structurally similar, are known to be involved in various reactions, including functionalizing deboronation .
Safety and Hazards
Future Directions
The future directions in the field of “2-(1-Phenylvinyl)-1,3,2-dioxaborinane” involve the development of new glycosylation methods . These methods aim to streamline the chemical synthesis of glycans . The development of catalytic glycosylation reactions is one of the most exciting fields in synthetic carbohydrate chemistry .
properties
IUPAC Name |
2-(1-phenylethenyl)-1,3,2-dioxaborinane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BO2/c1-10(11-6-3-2-4-7-11)12-13-8-5-9-14-12/h2-4,6-7H,1,5,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJNPUKGUVLOFOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCCO1)C(=C)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30674773 | |
| Record name | 2-(1-Phenylethenyl)-1,3,2-dioxaborinane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30674773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Phenylvinyl)-1,3,2-dioxaborinane | |
CAS RN |
415727-02-5 | |
| Record name | 2-(1-Phenylethenyl)-1,3,2-dioxaborinane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30674773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(3-Aminophenyl)-2-[2-(sec-butyl)phenoxy]-propanamide](/img/structure/B1440428.png)

![3-([1,1'-Biphenyl]-4-yloxy)piperidine hydrochloride](/img/structure/B1440431.png)
![N-(5-Amino-2-methoxyphenyl)-2-[2-(sec-butyl)-phenoxy]propanamide](/img/structure/B1440434.png)



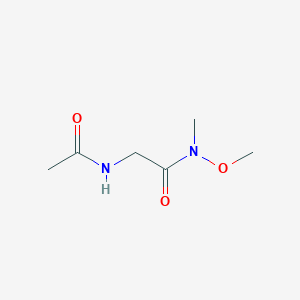
![tert-Butyl [2-({2-amino-4-[(dimethylamino)sulfonyl]phenyl}amino)ethyl]carbamate](/img/structure/B1440441.png)
![4-{[2-Amino-4-(pyrrolidin-1-ylsulfonyl)phenyl]amino}butanoic acid](/img/structure/B1440442.png)
